
1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid is a synthetic organic compound characterized by its unique chemical structure. This compound features a sulfonyl group attached to a 3,5-dichlorophenyl ring, a methyl group, and an azetidine-2-carboxylic acid moiety. Its distinct structure lends itself to various chemical reactions and applications in scientific research.
Méthodes De Préparation
The synthesis of 1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the 3,5-dichlorophenyl sulfonyl chloride. This intermediate is then reacted with 2-methylazetidine-2-carboxylic acid under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with various biological targets, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(3,5-Dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid: This compound has a pyrrolidine ring instead of an azetidine ring, which may affect its chemical reactivity and biological activity.
1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxamide: The carboxamide derivative may exhibit different solubility and stability properties compared to the carboxylic acid.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
309977-82-0 |
|---|---|
Formule moléculaire |
C11H11Cl2NO4S |
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
1-(3,5-dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11Cl2NO4S/c1-11(10(15)16)2-3-14(11)19(17,18)9-5-7(12)4-8(13)6-9/h4-6H,2-3H2,1H3,(H,15,16) |
Clé InChI |
QRUADFSYJWWQQW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN1S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


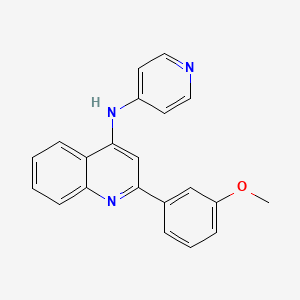
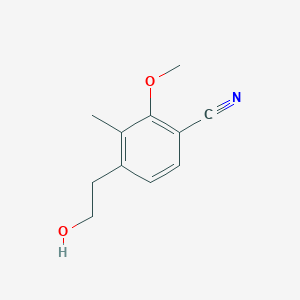
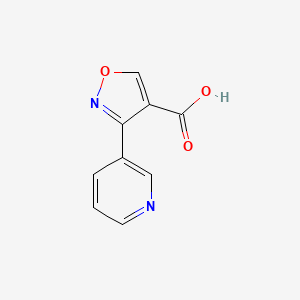
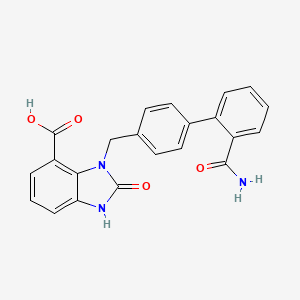
![(2R)-4-(3-chloropyridin-2-yl)-2-methyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide](/img/structure/B13868424.png)


![Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate](/img/structure/B13868434.png)

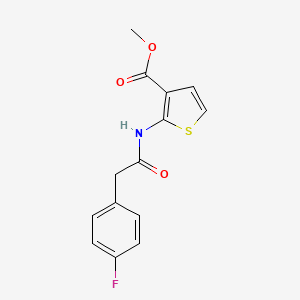


![1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine](/img/structure/B13868466.png)
![N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13868475.png)
